molecular formula C9H8Br2N4O B11049957 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B11049957
M. Wt: 347.99 g/mol
InChI Key: CBZHYMQOCJDUOJ-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound with the molecular formula C9H6Br2N4O It is known for its unique structure, which includes bromine atoms and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of the triazole moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The triazole ring can be introduced through a subsequent reaction involving triazole precursors and appropriate catalysts to facilitate the formation of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and triazole ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-(bromomethyl)phenol: Similar structure but lacks the triazole ring.

    2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol: Similar structure with slight variations in the triazole moiety.

    2,4-dibromo-6-[(4H-1,2,4-triazol-4-yl)amino]phenol: Similar structure but with different substituents on the triazole ring.

Uniqueness

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of both bromine atoms and a triazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8Br2N4O

Molecular Weight

347.99 g/mol

IUPAC Name

2,4-dibromo-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H8Br2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2

InChI Key

CBZHYMQOCJDUOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CNN2C=NN=C2)O)Br)Br

solubility

33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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